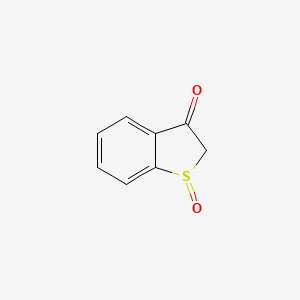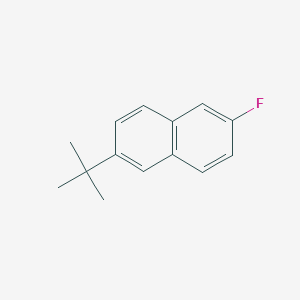
2-tert-Butyl-6-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring. The unique structural features of this compound make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-fluoronaphthalene typically involves the introduction of the tert-butyl group and the fluorine atom onto the naphthalene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorination can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
2-tert-Butyl-6-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-fluoronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-chloronaphthalene
- 2-tert-Butyl-6-bromonaphthalene
- 2-tert-Butyl-6-iodonaphthalene
Uniqueness
2-tert-Butyl-6-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
55830-97-2 |
|---|---|
Molecular Formula |
C14H15F |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoronaphthalene |
InChI |
InChI=1S/C14H15F/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9H,1-3H3 |
InChI Key |
MCWHLZDKYXZLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


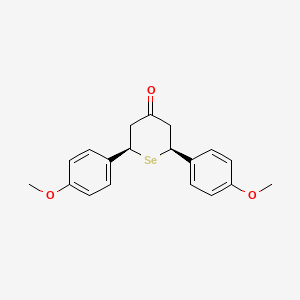
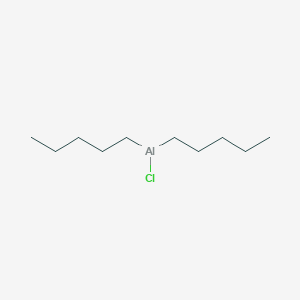

![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
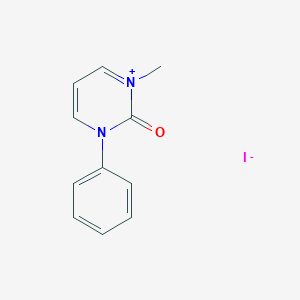
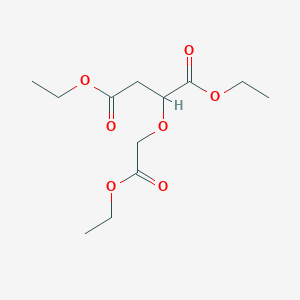
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
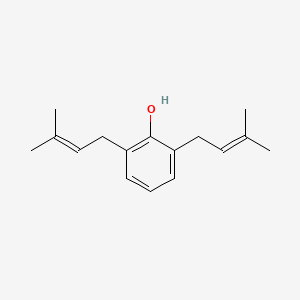
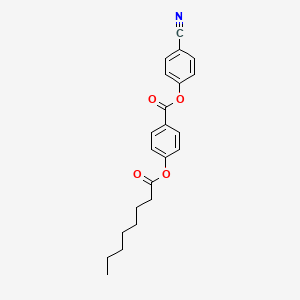
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
